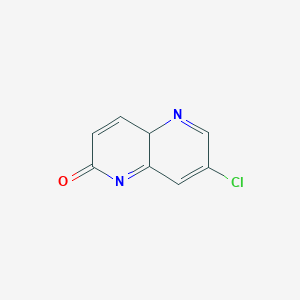

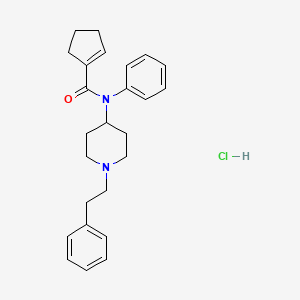

![molecular formula C8H10N2OS B12358856 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)

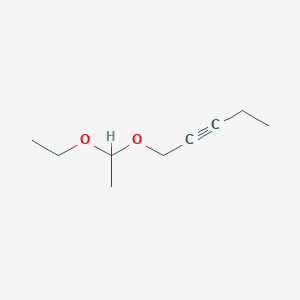

3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DR 2313 is a potent, selective, competitive, and brain-penetrant inhibitor of poly (ADP-ribose) polymerase (PARP). It inhibits PARP-1 and PARP-2 with IC50 values of 0.20 μM and 0.24 μM, respectively . DR 2313 exhibits neuroprotective effects on ischemic injuries both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

DR 2313 can be synthesized through a multi-step process involving the formation of a pyrimidine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired compound. Specific details on the synthetic route and reaction conditions are proprietary and may require access to specialized chemical literature .

Industrial Production Methods

Industrial production methods for DR 2313 are not widely published.

Chemical Reactions Analysis

Types of Reactions

DR 2313 undergoes several types of chemical reactions, including:

Inhibition of poly (ADP-ribosyl)ation: DR 2313 inhibits the poly (ADP-ribosyl)ation reaction in nuclear extracts of rat brain.

Reduction of cell death: It reduces hydrogen peroxide or glutamate-induced excessive formation of poly (ADP-ribose) and cell death.

Common Reagents and Conditions

Hydrogen Peroxide: Used to induce oxidative stress in vitro.

Glutamate: Used to induce excitotoxicity in vitro.

Major Products Formed

The major products formed from these reactions include reduced levels of poly (ADP-ribose) and decreased cell death .

Scientific Research Applications

DR 2313 has a wide range of scientific research applications, including:

Neuroprotection: It exhibits neuroprotective effects on ischemic injuries in both in vitro and in vivo models.

Cell Death Studies: Used to investigate cell death mechanisms after middle cerebral artery occlusion.

PARP Inhibition Studies: Employed in studies focusing on the inhibition of poly (ADP-ribose) polymerase.

Mechanism of Action

DR 2313 exerts its effects by competitively inhibiting poly (ADP-ribose) polymerase (PARP). It is specific for PARP and does not affect other enzymes such as GAPDH, ADH, or LDH . The compound competes with NAD+ at the catalytic site of PARP, with a Ki value of 0.23 μM . This inhibition reduces the formation of poly (ADP-ribose) and prevents cell death induced by oxidative stress or excitotoxicity .

Comparison with Similar Compounds

Similar Compounds

3AB (3-Aminobenzamide): A less potent PARP inhibitor with an IC50 of 35.4 μM.

PND (Phenanthridinone): Another PARP inhibitor with an IC50 of 0.56 μM.

DIQ (1,5-Dihydroxyisoquinoline): PARP inhibitor with an IC50 of 2.96 μM.

DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone): PARP inhibitor with an IC50 of 0.96 μM.

Uniqueness of DR 2313

DR 2313 is unique due to its high potency and selectivity for PARP-1 and PARP-2, as well as its ability to penetrate the blood-brain barrier. This makes it particularly effective in neuroprotection and studies related to ischemic injuries .

Properties

Molecular Formula |

C8H10N2OS |

|---|---|

Molecular Weight |

182.25 g/mol |

IUPAC Name |

2-methyl-4a,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3 |

InChI Key |

AFCYENILINZHNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C2CSCCC2=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

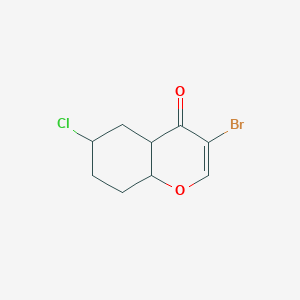

![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)

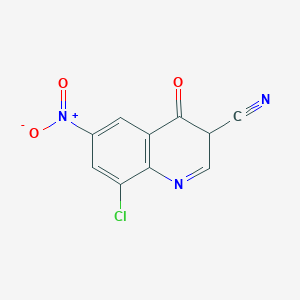

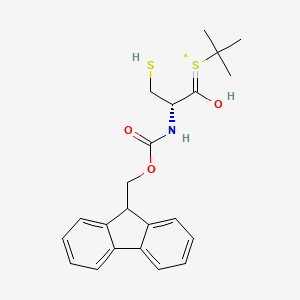

![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)

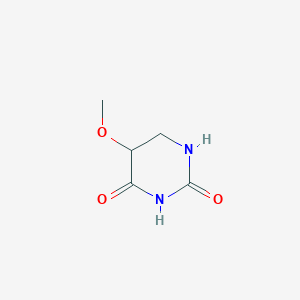

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)

![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)